Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(–)-MK-801 is an NMDA receptor antagonist (Ki = 43 nM for inhibition of spermine binding) and an isomer of (+)-MK-801.1 In vivo, (–)-MK-801 blocks generalized seizures in a mouse model of epilepsy (ED50 = 0.85 mg/kg) and increases horizontal locomotor activity in mice (ED50 = 2.71 mg/kg). (–)-MK-801 (0.1 mg/kg) decreases immobility time in the tail suspension and forced swim tests in a mouse model of social defeat stress, indicating antidepressant-like activity. (–)-MK-801 also inhibits acetylcholinesterase (AChE) with Ki values of 6.2 and 7.9 μM for electric eel and rat brain AChE, respectively. A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
MK8033 is a selective small-molecule inhibitor, ATP competitive. Phase I investigation of the cMet inhibitor MK-8033 is ongoing. Plans include a trial of this agent in refractory colorectal cancer, with pre- and post-treatment biopsies to evaluate for relevant molecular signatures.
MK-8133 is an orexin-2 selective receptor antagonist with favorable development properties. Antagonism of orexin receptors has shown clinical efficacy as a novel paradigm for the treatment of insomnia and related disorders.
Potent competitive NMDA antagonist. Centrally active following systemic administration. Soluble in 1 ml water to give specified mM/ml concentration. Potent competitive NMDA antagonist. Centrally active following systemic administration. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Midafotel, also known as SDZ-EAA 494 and D-CPP-ene, is a potent, competitive antagonist at the NMDA receptor. It was originally designed as a potential therapy for excitotoxicity, epilepsy or neuropathic pain. It looked very promising in in vitro trials proving to be a potent competitive antagonist at the NMDA without affecting other receptors.